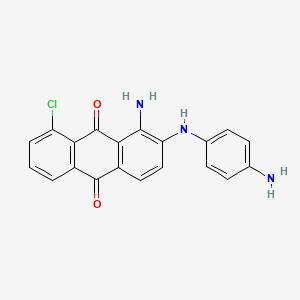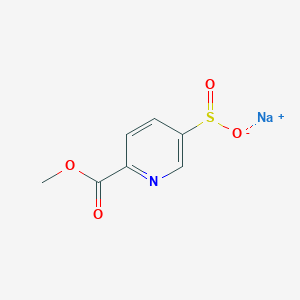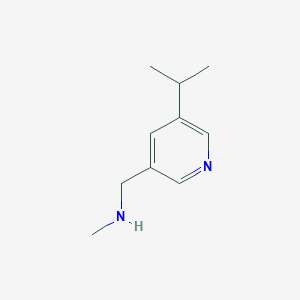
4-Methylpent-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpent-2-yn-1-amine is an organic compound with the molecular formula C6H11N. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is of interest due to its unique structure, which includes both an alkyne (a carbon-carbon triple bond) and an amine group. These functional groups confer distinct chemical properties and reactivity, making this compound valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpent-2-yn-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 4-methylpent-2-yne with ammonia under controlled conditions can yield this compound . Another method involves the reduction of nitriles or nitro compounds to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production. The final product is then purified through distillation or crystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Methylpent-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides (e.g., bromoethane) and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce alkanes or alkenes. Substitution reactions typically result in the formation of new amines or amides .
Scientific Research Applications
4-Methylpent-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a precursor for drug development, especially in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-Methylpent-2-yn-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-amine: Similar structure but lacks the methyl group at the fourth position.
2-Methylpent-4-yn-2-amine: Similar structure but with different positioning of the methyl and amino groups
Uniqueness
4-Methylpent-2-yn-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both an alkyne and an amine group allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
615562-55-5 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
4-methylpent-2-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-6(2)4-3-5-7/h6H,5,7H2,1-2H3 |
InChI Key |
NBKPPZKKIPAAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)


![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)



![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)

